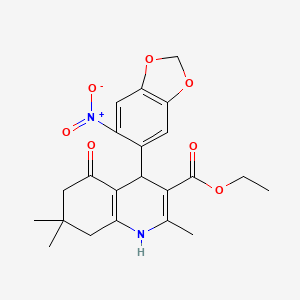![molecular formula C16H14ClN3O3 B14951030 (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide is a synthetic organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide typically involves the reaction of 4-chlorophenyl isocyanate with 4-methylphenylhydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain bacterial strains and is being explored as an antibiotic agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its potential as an antibiotic.
相似化合物的比较
Similar Compounds
- (2E)-2-({[(4-bromophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
- (2E)-2-({[(4-fluorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
- (2E)-2-({[(4-iodophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
Uniqueness
Compared to its analogs, (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide exhibits unique properties due to the presence of the chlorine atom. This halogen imparts specific electronic and steric effects, influencing the compound’s reactivity and biological activity. The chlorine atom enhances the compound’s ability to interact with biological targets, making it a more potent inhibitor compared to its bromine, fluorine, and iodine counterparts.
属性
分子式 |
C16H14ClN3O3 |
|---|---|
分子量 |
331.75 g/mol |
IUPAC 名称 |
[(E)-[2-(4-methylanilino)-2-oxoethylidene]amino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClN3O3/c1-11-2-6-13(7-3-11)19-15(21)10-18-23-16(22)20-14-8-4-12(17)5-9-14/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI 键 |
WIWRVZPLIRCOQT-VCHYOVAHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)/C=N/OC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C=NOC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B14950960.png)
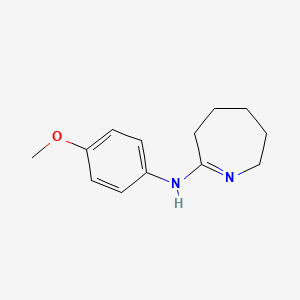
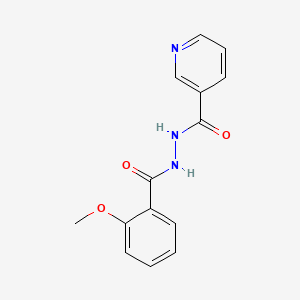
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
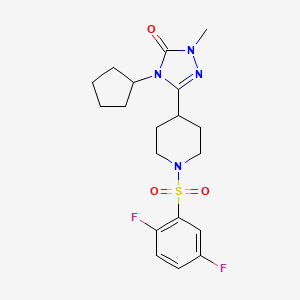
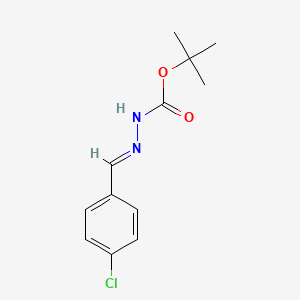
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14951012.png)

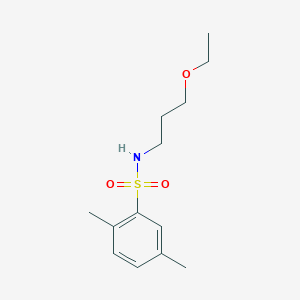
![20-thia-2,4,5,7,9,10-hexazapentacyclo[10.8.0.02,6.07,11.013,19]icosa-1(12),3,5,8,10,13(19)-hexaene](/img/structure/B14951025.png)
![[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)
